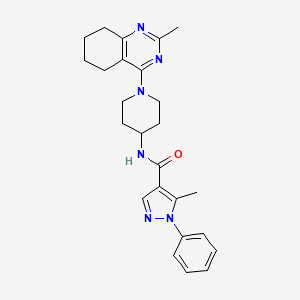

5-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O/c1-17-22(16-26-31(17)20-8-4-3-5-9-20)25(32)29-19-12-14-30(15-13-19)24-21-10-6-7-11-23(21)27-18(2)28-24/h3-5,8-9,16,19H,6-7,10-15H2,1-2H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCZDYFFYNRLDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CCN(CC3)C4=NC(=NC5=C4CCCC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole ring and the quinazoline moiety, followed by the introduction of the piperidine ring. Common synthetic routes include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Synthesis of the Quinazoline Moiety: This involves the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Coupling Reactions: The final step involves coupling the pyrazole and quinazoline intermediates with the piperidine ring using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium-based catalysts).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the quinazoline moiety using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Coupling Agents: EDC, DCC

Catalysts: Palladium-based catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the quinazoline moiety may produce tetrahydroquinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study various biochemical pathways. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and receptor-ligand interactions.

Medicine

In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Structural Analogues in Pyrazole Derivatives

lists pyrazole-1-carboximidamide derivatives with varying aryl substituents (e.g., methoxy, chloro, bromo). In contrast, the target compound features a pyrazole-4-carboxamide scaffold. Key structural differences include:

- Substitution Position : The carboxamide group at position 4 (target compound) vs. carboximidamide at position 1 (analogues).

Table 1: Structural Comparison of Pyrazole Derivatives

The carboxamide group in the target compound may enhance solubility compared to carboximidamides, while the tetrahydroquinazoline moiety could improve binding to hydrophobic pockets in targets like kinases .

Pharmacological Profiles: Receptor Affinity and Selectivity

highlights cannabinoid receptor (CB1/CB2) pharmacology. Key comparisons include:

- Binding Affinity : WIN 55212-2 binds CB2 with higher affinity (Ki = 1.6 nM) than CB1 (Ki = 16 nM), attributed to its pyrazole and naphthyl groups. The target compound’s phenyl and tetrahydroquinazoline groups may similarly favor CB2 .

- If the target compound lacks ion channel effects, it may align with CB2-selective ligands .

Table 2: Pharmacological Comparison with Cannabinoid Receptor Ligands

| Compound | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) | Functional Coupling |

|---|---|---|---|

| Target Compound* | Not tested | Not tested | Hypothesized cAMP inhibition |

| WIN 55212-2 | 16 | 1.6 | cAMP inhibition |

| HU-210 | 0.06 | 0.05 | cAMP inhibition, ion channel modulation |

| Anandamide | 78 | 370 | cAMP inhibition |

*Inferred from structural similarities to WIN 55212-2 and HU-210 .

Functional and Biochemical Differences

Signal Transduction Pathways

Selectivity for Kinases vs. Receptors

includes pyrazole-4-carbaldehyde derivatives, which lack the tetrahydroquinazoline moiety.

Biological Activity

The compound 5-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxamide (CAS Number: 2034596-29-5) is a novel pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 396.5 g/mol. The structure incorporates a pyrazole core linked to a tetrahydroquinazoline moiety via a piperidine ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H28N6O2 |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 2034596-29-5 |

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study evaluating various pyrazole compounds demonstrated that they possess moderate to good activity against multiple cancer cell lines in the NCI-60 cancer cell line panel. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways.

Anti-inflammatory Effects

Compounds similar to the target molecule have been tested for anti-inflammatory activity. For instance, a related study found that certain pyrazoles effectively inhibited intracellular calcium signaling induced by platelet-activating factor (PAF), suggesting potential use in treating inflammatory conditions .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been well-documented. For example, derivatives related to the target compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

The biological activities of 5-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxamide can be attributed to several mechanisms:

- Apoptosis Induction : By activating apoptotic pathways in cancer cells.

- Calcium Channel Inhibition : Reducing calcium influx in response to inflammatory stimuli.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Study on Anticancer Activity

A comprehensive evaluation was conducted on various pyrazole derivatives, including the target compound, revealing their cytotoxic effects on different cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit tumor growth effectively.

Anti-inflammatory Testing

In vitro studies demonstrated that specific pyrazole derivatives could significantly lower pro-inflammatory cytokine levels in cultured human cells exposed to inflammatory stimuli. This suggests a promising avenue for developing anti-inflammatory drugs based on this chemical scaffold.

Antimicrobial Screening

Recent studies have screened several pyrazole derivatives against common bacterial strains. The results showed zones of inhibition comparable to standard antibiotics, indicating their potential as novel antimicrobial agents.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of this compound, and how can intermediates be purified effectively?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine to form the pyrazole core . Subsequent coupling with tetrahydroquinazoline-piperidine derivatives requires controlled conditions (e.g., 95°C with catalysts like thionyl chloride) to ensure regioselectivity . Purification is critical to isolate the target compound; methods include recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) . Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Advanced: How can computational tools optimize reaction conditions and predict by-product formation during synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can model transition states and intermediates, identifying energy barriers that influence yield . Tools like Gaussian or ORCA simulate reaction dynamics, while machine learning models trained on experimental datasets (e.g., temperature, solvent polarity) predict optimal conditions. For example, ICReDD’s feedback loop integrates computational predictions with high-throughput screening to minimize trial-and-error approaches . By analyzing steric and electronic effects of substituents (e.g., methyl or trifluoromethyl groups), researchers can preemptively address side reactions like over-alkylation .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) resolves structural features, such as the piperidine-tetrahydroquinazoline linkage and pyrazole-phenyl interactions . Mass spectrometry (HRMS-ESI) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection validates purity (>95%), while X-ray crystallography provides absolute stereochemistry for chiral centers .

Advanced: How can molecular docking and 3D conformational analysis elucidate target binding modes?

Methodological Answer:

Molecular dynamics simulations (e.g., using AutoDock Vina or Schrödinger Suite) model the compound’s interaction with biological targets (e.g., kinases or GPCRs). The tetrahydroquinazoline moiety’s planar structure may fit into hydrophobic pockets, while the piperidine spacer enhances solubility for membrane penetration . Conformational sampling (Monte Carlo methods) assesses flexibility of the carboxamide linker, predicting entropy penalties upon binding. Comparative analysis with analogs (e.g., pyridine or isoxazole derivatives) identifies structural determinants of affinity .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

Cell-free enzymatic assays (e.g., kinase inhibition using ADP-Glo™) screen for target modulation. Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) assess cytotoxicity. For receptor-binding studies, radioligand displacement assays (e.g., ³H-labeled antagonists) quantify IC₅₀ values. Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for kinases) validate activity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

Systematic SAR involves modifying substituents (e.g., replacing methyl with halogen groups on the tetrahydroquinazoline ring) and evaluating effects on solubility (logP via shake-flask method), metabolic stability (microsomal incubation), and permeability (Caco-2 assays). For instance, introducing a trifluoromethyl group enhances metabolic resistance but may reduce solubility, necessitating balance . Pharmacophore modeling aligns electronic (HOMO/LUMO) and steric features (molar refractivity) with target pockets. In vivo PK studies in rodent models (e.g., IV/PO dosing) quantify bioavailability and half-life .

Basic: How should researchers address contradictory data in biological assay results?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell line drift or buffer pH). To resolve:

Replicate experiments : Perform triplicate runs with independent compound batches.

Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-target detection) alongside enzymatic assays .

Statistical DOE : Use factorial designs to isolate variables (e.g., incubation time, ATP concentration) causing discrepancies .

Compound integrity checks : Reanalyze stability under assay conditions (HPLC-MS) to rule out degradation .

Advanced: What strategies mitigate scale-up challenges during process development?

Methodological Answer:

Key considerations include:

- Reactor design : Continuous-flow systems improve heat transfer for exothermic steps (e.g., cyclocondensation) .

- Catalyst recycling : Immobilized catalysts (e.g., Pd/C on mesoporous silica) reduce costs and metal leaching .

- Crystallization optimization : Seeding techniques and anti-solvent addition control particle size distribution for filtration .

- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress, ensuring consistency during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.